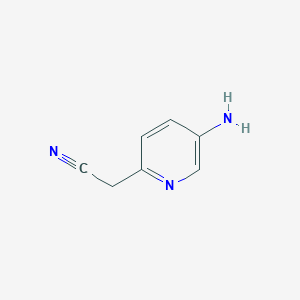

2-(5-Aminopyridin-2-yl)acetonitrile

Descripción

BenchChem offers high-quality 2-(5-Aminopyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Aminopyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOAQCUCHWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619257 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883993-15-5 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(5-Aminopyridin-2-yl)acetonitrile, a key building block in modern medicinal chemistry.

Core Molecular Attributes

2-(5-Aminopyridin-2-yl)acetonitrile is a bifunctional molecule featuring a pyridine ring substituted with an amino group and an acetonitrile moiety. This unique combination of functional groups makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of 2-(5-Aminopyridin-2-yl)acetonitrile

| Property | Value | Source(s) |

| CAS Number | 883993-15-5 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Canonical SMILES | N#CCC1=NC=C(N)C=C1 | [1] |

| InChI Key | OUFOAQCUCHWHPM-UHFFFAOYSA-N | [2] |

| Appearance | Likely a solid (based on related compounds) | Inferred |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Data not available in searched sources |

Synthesis Strategies: A Mechanistic Perspective

A potential synthetic pathway could start from a readily available substituted pyridine, such as 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine. The acetonitrile group can be introduced via a nucleophilic substitution reaction where the halide is displaced by a cyanide source, such as sodium or potassium cyanide. The choice of solvent and reaction conditions would be critical to ensure the efficiency of the reaction while minimizing side reactions.

Alternatively, a multi-component reaction approach, such as a variation of the Strecker synthesis, could be employed.[3] This would involve the reaction of a suitable aminopyridine aldehyde or ketone with a cyanide source and an amine.[3]

Caption: Plausible synthetic route to 2-(5-Aminopyridin-2-yl)acetonitrile.

Experimental Protocol Considerations:

For a nucleophilic substitution approach, the following general steps would be anticipated:

-

Reaction Setup: The 2-halo-5-aminopyridine starting material would be dissolved in a suitable polar aprotic solvent, such as DMSO or DMF, to facilitate the dissolution of the reactants.

-

Reagent Addition: The cyanide salt would be added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove unreacted starting materials and byproducts. This typically involves extraction and washing. The crude product would then be purified, likely by column chromatography or recrystallization.

Reactivity and Chemical Behavior

The chemical reactivity of 2-(5-Aminopyridin-2-yl)acetonitrile is dictated by its three key functional components: the pyridine ring, the primary amino group, and the nitrile group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

-

Amino Group: The primary amino group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The adjacent methylene group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

This trifecta of reactivity makes it a valuable intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems. For instance, the amino and nitrile groups can be involved in intramolecular cyclization reactions to form pyridopyrimidines or other related ring systems.

Caption: Key reactive sites of 2-(5-Aminopyridin-2-yl)acetonitrile.

Spectral Characteristics (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methylene (-CH₂-) protons. - Signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the amino and acetonitrile substituents. - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the nitrile carbon (-C≡N). - A signal for the methylene carbon (-CH₂-). - Signals in the aromatic region for the five carbons of the pyridine ring. |

| FT-IR | - A sharp, medium-intensity peak around 2250 cm⁻¹ for the C≡N stretch. - Two peaks in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine. - C-H stretching peaks for the aromatic and methylene groups. - C=C and C=N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 133. - Fragmentation patterns could involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the acetonitrile side chain. |

Safety, Handling, and Storage

Specific safety data for 2-(5-Aminopyridin-2-yl)acetonitrile is not available. However, based on the known hazards of related compounds like 2-aminopyridine and nitriles, it should be handled with caution.

General Safety Precautions: [4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

-

Avoid Contact: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]

-

Fire Hazards: While not specifically determined, related compounds can be flammable. Keep away from heat, sparks, and open flames.[8]

Storage: [5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Applications in Drug Discovery and Development

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The presence of the acetonitrile group in 2-(5-Aminopyridin-2-yl)acetonitrile provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates.

Potential therapeutic areas where derivatives of this compound could be explored include, but are not limited to:

-

Oncology: Pyridine-based compounds have shown promise as anticancer agents.

-

Neuroscience: Aminopyridines have been investigated for their effects on the central nervous system.

-

Infectious Diseases: Heterocyclic compounds containing the pyridine nucleus are known to possess antibacterial and antifungal properties.

The development of novel synthetic methodologies utilizing this building block could lead to the discovery of new chemical entities with improved pharmacological profiles.

References

-

2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | C7H7N3 | Appchem. (n.d.). Retrieved from [Link]

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Retrieved from [Link]

-

safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.). Retrieved from [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). Retrieved from [Link]

-

CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents. (n.d.).

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Selected N‐substituted 2‐pyridones with biological activity. - ResearchGate. (n.d.). Retrieved from [Link]

-

IR Absorption Table. (n.d.). Retrieved from [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (n.d.). Retrieved from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024, February 14). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Detailed fragmentation patterns of the main fragment ions in positive... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. (n.d.).

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate. (2025, July 4). Retrieved from [Link]

-

IS NIR Spectra. (n.d.). Retrieved from [Link]

-

Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. biochemopharma.fr [biochemopharma.fr]

2-(5-Aminopyridin-2-yl)acetonitrile molecular weight and formula

An In-Depth Technical Guide to 2-(5-Aminopyridin-2-yl)acetonitrile for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-(5-Aminopyridin-2-yl)acetonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the molecule's core physicochemical properties, outlines a robust synthetic methodology, explores its applications as a pharmacophore, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors. The 2-aminopyridine scaffold is a well-established "unsung hero" in drug discovery, offering a simple, low molecular weight, and highly functionalized moiety for creating diverse biologically active molecules[1]. The addition of a reactive acetonitrile group provides a versatile handle for further chemical elaboration.

Physicochemical and Structural Properties

2-(5-Aminopyridin-2-yl)acetonitrile is a distinct chemical entity characterized by the fusion of an aminopyridine ring and an acetonitrile side chain. Its fundamental properties are crucial for its application in synthesis and biological screening.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| CAS Number | 883993-15-5 | [2] |

| Canonical SMILES | N#CCC1=NC=C(N)C=C1 | [2] |

| Appearance | White powder or crystals | [3] |

Synthesis and Mechanistic Pathway

The synthesis of substituted pyridylacetonitriles is a cornerstone for accessing a wide array of more complex heterocyclic systems. The methylene group in such compounds is highly reactive towards electrophiles, making them valuable precursors[4]. While multiple synthetic routes can be envisioned, a common and effective strategy involves a nucleophilic substitution on a pre-functionalized pyridine ring.

A plausible and industrially scalable synthesis initiates from 2-chloro-5-nitropyridine. This approach involves two key transformations: nucleophilic substitution of the chloride with a cyanide source, followed by the reduction of the nitro group to the target amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile.

Expertise & Rationale Behind Experimental Choices

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Starting Material: 2-Chloro-5-nitropyridine is an excellent substrate. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly at the C2 position, making it highly susceptible to nucleophilic attack by the cyanide ion.

-

Reagents: Potassium cyanide (KCN) or sodium cyanide (NaCN) are common and cost-effective cyanide sources. Dimethyl sulfoxide (DMSO) is an ideal polar apathetic solvent that effectively solvates the potassium cation, liberating a "naked" and highly nucleophilic cyanide anion, thereby accelerating the reaction rate.

-

Conditions: Heating is typically required to overcome the activation energy of the reaction, driving it to completion.

-

-

Step 2: Nitro Group Reduction

-

Rationale: The reduction of an aromatic nitro group is a classic and reliable transformation. It is the final step to unveil the desired amino functionality.

-

Reagents: Iron powder (Fe) in the presence of an electrolyte like ammonium chloride (NH₄Cl) is a preferred method for its effectiveness, low cost, and milder conditions compared to catalytic hydrogenation (which could potentially affect the nitrile group). This system, often referred to as "Béchamp reduction," generates hydrogen in situ.

-

Solvent System: A mixture of ethanol and water provides a suitable medium to dissolve the starting material and facilitate the heterogeneous reaction on the surface of the iron particles. Refluxing ensures a sufficient reaction rate.

-

Applications in Drug Discovery and Chemical Biology

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its value stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bond interactions with biological targets. The acetonitrile group further enhances its utility.

-

Kinase Inhibitors: The aminopyridine core can form critical hydrogen bonds with the hinge region of kinase enzymes, a common binding motif for many kinase inhibitors. The acetonitrile tail can be further functionalized or can occupy hydrophobic pockets within the active site.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 133.15 g/mol , this compound is an ideal fragment for use in FBDD screening campaigns[5]. Hits containing this fragment can be optimized by growing the molecule from the reactive nitrile handle or the amino group.

-

Precursor for Fused Heterocycles: The inherent reactivity of both the amino and acetonitrile groups allows this compound to serve as a versatile starting material for the one-pot synthesis of more complex, fused heterocyclic systems like aminoquinolines or other nitrogen-containing scaffolds[6].

Experimental Protocol: Synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile

This protocol is a representative procedure based on established chemical principles for analogous transformations[7]. Disclaimer: This protocol must be performed by a qualified chemist in a suitable fume hood with all appropriate personal protective equipment.

Step 1: Synthesis of 2-(5-Nitropyridin-2-yl)acetonitrile

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol).

-

Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL) followed by potassium cyanide (KCN, 5.0 g, 76.8 mmol). Caution: KCN is highly toxic. Handle with extreme care.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (400 mL) with stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.

-

Drying: Dry the yellow solid product in a vacuum oven at 50 °C to a constant weight.

Step 2: Synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile

-

Setup: To a 500 mL round-bottom flask, add the crude 2-(5-nitropyridin-2-yl)acetonitrile from the previous step (approx. 63 mmol), ethanol (150 mL), and water (50 mL).

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 20.2 g, 378 mmol) followed by iron powder (Fe, 17.6 g, 315 mmol) in portions to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-3 hours. The color of the reaction will change from yellow to dark brown/black. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts[7]. Wash the Celite® pad with hot ethanol (2 x 50 mL).

-

Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (150 mL) and basify with a saturated sodium bicarbonate solution until pH ~8.

-

Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a solid.

Safety and Handling

Proper handling of 2-(5-Aminopyridin-2-yl)acetonitrile and its synthetic precursors is critical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves[8].

-

Ventilation: Handle the compound and all reagents, especially potassium cyanide and volatile solvents, inside a certified chemical fume hood to avoid inhalation of dust or vapors[9].

-

Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled. The aminopyridine class of compounds can be toxic by ingestion and inhalation[3]. Acetonitrile derivatives can metabolize to release cyanide[10].

-

First Aid:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids[9][11].

Conclusion

2-(5-Aminopyridin-2-yl)acetonitrile is a high-value chemical intermediate with significant potential in the synthesis of novel therapeutics. Its combination of a biologically relevant aminopyridine core and a synthetically versatile acetonitrile handle makes it a powerful tool for medicinal chemists. The synthetic route detailed herein is robust and scalable, providing reliable access to this important building block. Adherence to strict safety protocols is paramount when handling this and related chemical entities.

References

-

Appchem. 2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | C7H7N3. [Link]

-

Al-Naggar, A. A., et al. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 2003. [Link]

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

-

RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

- Google Patents.

-

Appretech Scientific Limited. 2-(5-Chloropyridin-2-yl)acetonitrile. [Link]

-

Acros Pharmatech. 2-(5-Chloropyridin-2-yl)acetonitrile. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

MDPI. Applications of Solution NMR in Drug Discovery. [Link]

-

PubChem. 2-Aminopyridine. [Link]

-

ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. appchemical.com [appchemical.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Characterization of 2-(5-Aminopyridin-2-yl)acetonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyridine-based compounds are of paramount importance, frequently serving as core scaffolds in a vast array of functional molecules. 2-(5-Aminopyridin-2-yl)acetonitrile, with its strategic placement of an amino group and a reactive acetonitrile moiety on the pyridine ring, represents a versatile building block for the synthesis of novel heterocyclic systems. The dual functionality of this molecule—the nucleophilic amino group and the α-methylene protons of the acetonitrile group—opens up diverse synthetic pathways.

A thorough understanding of the molecular structure and purity of 2-(5-Aminopyridin-2-yl)acetonitrile is fundamental to its application. This technical guide provides an in-depth analysis of its spectroscopic signature, offering predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained, and field-proven, self-validating protocols for acquiring such data are detailed. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2-(5-Aminopyridin-2-yl)acetonitrile, the following data are predicted based on the analysis of structurally related compounds, including 2-aminopyridine, substituted pyridines, and acetonitrile derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are presented for solutions prepared in a common deuterated solvent, such as DMSO-d₆.

¹H NMR (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, leading to significant deshielding. |

| ~7.2 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~6.8 | d | 1H | H-3 | The proton at position 3 is ortho to the electron-donating amino group, resulting in upfield shifting. |

| ~5.5 | s | 2H | -NH₂ | The chemical shift of amine protons can be broad and is dependent on solvent and concentration. |

| ~3.9 | s | 2H | -CH₂CN | These methylene protons are adjacent to both the pyridine ring and the electron-withdrawing nitrile group. |

¹³C NMR (Predicted)

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon bearing the acetonitrile group, deshielded by the ring nitrogen. |

| ~148 | C-5 | Carbon attached to the amino group, significantly influenced by its electron-donating nature. |

| ~138 | C-6 | Deshielded carbon atom adjacent to the ring nitrogen. |

| ~122 | C-4 | Aromatic carbon. |

| ~118 | -CN | The nitrile carbon typically appears in this region. |

| ~115 | C-3 | Shielded carbon due to the ortho amino group. |

| ~25 | -CH₂CN | Aliphatic carbon of the acetonitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted vibrational frequencies for 2-(5-Aminopyridin-2-yl)acetonitrile are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on the pyridine ring. |

| 2950-2850 | Weak | Aliphatic C-H stretch | Corresponding to the methylene (-CH₂) group. |

| ~2250 | Medium, Sharp | C≡N stretch | The nitrile group gives a characteristic, sharp absorption in this region.[4][5] |

| 1620-1580 | Strong | C=C and C=N stretch | Aromatic ring vibrations of the pyridine skeleton. |

| ~1600 | Strong | N-H bend | Bending vibration of the primary amine. |

| 1500-1400 | Medium | Aromatic ring vibrations | Further characteristic absorptions of the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation | Rationale |

| 133.06 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₇H₇N₃ (133.15 g/mol ).[6][7][8] |

| 134.07 | [M+H]⁺ | The protonated molecular ion, commonly observed in techniques like Electrospray Ionization (ESI). |

| 93 | [M-CH₂CN]⁺ | A potential fragment resulting from the loss of the acetonitrile radical. |

Experimental Protocols

The following sections detail standardized, field-proven methodologies for the acquisition of NMR, IR, and MS data. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

NMR Spectroscopy Workflow

The acquisition of high-quality NMR spectra is contingent upon proper sample preparation and instrument parameterization.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(5-Aminopyridin-2-yl)acetonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Diagram of the NMR Spectroscopy Workflow:

Caption: A streamlined workflow for NMR analysis.

IR Spectroscopy Workflow

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Protocol:

-

Background Collection:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of solid 2-(5-Aminopyridin-2-yl)acetonitrile onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

-

Label the significant peaks.

-

Diagram of the IR Spectroscopy (ATR) Workflow:

Caption: Standard procedure for ATR-IR spectroscopy.

Mass Spectrometry Workflow

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(5-Aminopyridin-2-yl)acetonitrile.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

-

Sample Infusion:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

-

Spectrum Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode).

-

Analyze any significant fragment ions to gain further structural information.

-

Diagram of the Mass Spectrometry (ESI) Workflow:

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-(5-Aminopyridin-2-yl)acetonitrile is crucial for its effective utilization in research and development. This guide provides a detailed, albeit predicted, spectroscopic signature (NMR, IR, and MS) of the molecule, grounded in the established principles of chemical analysis and data from analogous structures. The provided step-by-step protocols for data acquisition offer a robust framework for researchers to obtain high-quality, reproducible data. By combining the predicted data with these reliable experimental workflows, scientists can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research endeavors.

References

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 5-amino-2-Pyridineacetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile, 2,2'-iminobis-. Retrieved from [Link]

-

Knowledge UChicago. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

arXiv. (n.d.). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Retrieved from [Link]

-

Reagentia. (n.d.). 2-(5-Aminopyridin-2-yl)acetonitrile (1 x 100 mg). Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2-(5-Chloropyridin-2-yl)acetonitrile. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. Retrieved from [Link]

Sources

2-(5-Aminopyridin-2-yl)acetonitrile chemical properties and reactivity

An In-Depth Technical Guide to 2-(5-Aminopyridin-2-yl)acetonitrile: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

2-(5-Aminopyridin-2-yl)acetonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a nucleophilic amino group, a versatile nitrile moiety, and an activated methylene bridge on a pyridine scaffold, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and characteristic reactivity. We delve into the causality behind its synthetic utility, offering field-proven insights and detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Core Molecular Profile and Physicochemical Properties

2-(5-Aminopyridin-2-yl)acetonitrile is a strategically designed scaffold. The electron-donating amino group at the 5-position and the electron-withdrawing nitrile group at the 2-position create a unique electronic environment within the pyridine ring. This substitution pattern influences the reactivity of all functional groups, making it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.[1][2]

Physicochemical Data

The fundamental properties of 2-(5-Aminopyridin-2-yl)acetonitrile are summarized below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 883993-15-5 | [3][4] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds |

| SMILES | N#CCC1=NC=C(N)C=C1 | [3] |

| logP | -0.54 (Predicted) | |

| Purity | Commercially available at various purity grades (e.g., 97%) | [5] |

Handling and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[6][7] Wear suitable protective clothing, gloves, and eye/face protection.[6][8] Avoid formation of dust and aerosols.[6] Take precautionary measures against static discharges.[9]

Spectroscopic Characterization

Accurate characterization is the foundation of synthetic chemistry. The following sections detail the expected spectroscopic signatures for 2-(5-Aminopyridin-2-yl)acetonitrile, based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of this molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.0-8.2 | d or s | H6 : Doublet (or singlet), downfield due to proximity to the ring nitrogen. |

| ~7.0-7.3 | dd | H4 : Doublet of doublets, coupled to H3 and H6. | |

| ~6.6-6.8 | d | H3 : Doublet, upfield due to the electron-donating amino group. | |

| ~5.0-5.5 | br s | -NH₂ : Broad singlet, exchangeable with D₂O. | |

| ~3.8-4.0 | s | -CH₂-CN : Singlet, deshielded by the adjacent pyridine ring and nitrile group. | |

| ¹³C NMR | ~155-160 | C2 & C5 : Carbons bearing substituents. | |

| ~145-150 | C6 : Carbon adjacent to ring nitrogen. | ||

| ~130-135 | C4 : Aromatic CH. | ||

| ~117-120 | -CN : Nitrile carbon. | ||

| ~110-115 | C3 : Aromatic CH, shielded by the amino group. | ||

| ~20-25 | -CH₂-CN : Methylene carbon. |

Note: Predicted shifts are based on general principles and data for similar structures like aminopyridines and substituted acetonitriles. Actual values may vary depending on the solvent and concentration.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) |

| 2260-2240 | C≡N stretch | Nitrile (-CN) |

| 1640-1580 | C=C and C=N stretch | Pyridine Ring |

| 1630-1590 | N-H bend | Primary Amine (-NH₂) |

| 1420-1400 | -CH₂- scissoring | Methylene (-CH₂) |

The nitrile stretch is a particularly sharp and characteristic peak.[13][14] The N-H stretching region may show two distinct bands typical for a primary amine.[15][16]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data for further structural verification.

-

Expected M+H⁺: 134.0718 (for C₇H₈N₃⁺)

-

Fragmentation: Key fragmentation pathways would likely involve the loss of HCN from the nitrile group or cleavage of the methylene bridge.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(5-Aminopyridin-2-yl)acetonitrile stems from its three distinct reactive sites. Understanding the interplay between these sites is crucial for designing successful synthetic strategies.

Caption: Key reactive centers of 2-(5-Aminopyridin-2-yl)acetonitrile.

Reactions at the Amino Group

The primary aromatic amine at the 5-position is a strong nucleophile and a key handle for derivatization.

-

N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce functionalities for structure-activity relationship (SAR) studies.

-

N-Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled route to secondary and tertiary amines.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

-

Buchwald-Hartwig/Ullmann Coupling: The amino group can participate as the nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl/heteroaryl halides to form diarylamines.

Reactions Involving the Acetonitrile Moiety

The acetonitrile group and its adjacent methylene bridge offer a rich reaction chemistry.

-

α-Carbon Reactivity: The methylene protons are acidic (pKa ~25-29 in DMSO) due to the electron-withdrawing effects of both the nitrile group and the pyridine ring.[17] They can be deprotonated with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in condensation and alkylation reactions.

-

Nitrile Group Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or to a primary amide using milder, controlled conditions (e.g., H₂O₂/base or acid catalysis).[18]

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni) providing a 2-(2-aminoethyl)pyridine derivative.

-

Cyclization Reactions: The nitrile is a powerful electrophile for intramolecular cyclization reactions. For example, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form an enamine intermediate, which is a key precursor for building fused heterocyclic rings like pyrido[2,3-d]pyrimidines.[17]

-

Synthesis and Experimental Protocols

While multiple synthetic routes can be envisioned, a common approach would involve the introduction of the acetonitrile moiety onto a pre-functionalized aminopyridine ring.

Plausible Synthetic Route: Nucleophilic Substitution

A practical synthesis could start from 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine. The amino group might require protection (e.g., as an acetyl amide) before proceeding. The key step is a nucleophilic substitution of the halide with a cyanide source.

Caption: A plausible workflow for the synthesis of the title compound.

Experimental Protocol: N-Acetylation of 2-(5-Aminopyridin-2-yl)acetonitrile

This protocol provides a representative example of derivatizing the amino group. It is designed as a self-validating system where success can be monitored by techniques like TLC and confirmed by spectroscopic analysis.

Objective: To synthesize 2-(5-acetylaminopyridin-2-yl)acetonitrile.

Materials:

-

2-(5-Aminopyridin-2-yl)acetonitrile (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(5-Aminopyridin-2-yl)acetonitrile (1.0 eq). Dissolve it in anhydrous DCM (to make a ~0.2 M solution).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise with stirring. The base is crucial to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the cooled, stirring solution. A slight excess of the anhydride ensures full conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine to remove residual water-soluble components. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to afford the pure 2-(5-acetylaminopyridin-2-yl)acetonitrile.

Applications in Drug Discovery and Beyond

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The addition of the acetonitrile functionality in 2-(5-Aminopyridin-2-yl)acetonitrile makes it a particularly valuable building block for creating libraries of novel compounds for high-throughput screening. Its derivatives have been explored as inhibitors for various biological targets, including kinases and histone deacetylases (HDACs).[2] The ability to functionalize the molecule at its three reactive centers allows for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

References

-

2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | C7H7N3 | Appchem. (n.d.). Appchem. Retrieved January 14, 2026, from [Link]

-

2-(5-Aminopyridin-2-yl)acetonitrile (1 x 100 mg) - Reagentia. (n.d.). Reagentia. Retrieved January 14, 2026, from [Link]

-

H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. Retrieved January 14, 2026, from [Link]

-

Acetonitrile - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Acetonitrile | CH3CN | CID 6342 - PubChem. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

2-Aminopyridine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

-

1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Acetonitrile, 2,2'-iminobis- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

-

2-(5-AMinopyridin-2-yl)acetonitrile - LookChem. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. (2024, September 12). PubMed. Retrieved January 14, 2026, from [Link]

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Stationary IR spectra of several acetonitrile isotopologues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Acetonitrile chemical ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 2-(5-Aminopyridin-2-yl)acetonitrile (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 2-(5-AMinopyridin-2-yl)acetonitrile|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Aminopyridine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

2-(5-Aminopyridin-2-yl)acetonitrile: A Versatile Scaffold for the Exploration of Novel Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Aminopyridin-2-yl)acetonitrile emerges as a compelling, yet underexplored, heterocyclic compound within the vast landscape of medicinal chemistry. While direct, in-depth biological data for this specific molecule remains nascent, its structural motifs—an aminopyridine core and a reactive acetonitrile group—position it as a highly valuable scaffold for the synthesis of novel derivatives with significant therapeutic potential. This guide provides a comprehensive analysis of 2-(5-aminopyridin-2-yl)acetonitrile, not as a standalone therapeutic, but as a foundational building block for drug discovery. We will delve into its chemical properties, plausible synthetic routes, and, by examining structurally related compounds, extrapolate potential biological activities and mechanisms of action. This document serves as a strategic roadmap for researchers and drug development professionals aiming to leverage this scaffold in the pursuit of next-generation therapies.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These heterocyclic compounds are known to engage in a wide array of biological interactions, attributable to the nitrogen atom's ability to act as a hydrogen bond acceptor and the amino group's role as a hydrogen bond donor. The diversity in their pharmacological profiles has spurred extensive research into their derivatives.[1] 2-(5-Aminopyridin-2-yl)acetonitrile (Molecular Formula: C7H7N3, Molecular Weight: 133.15 g/mol ) presents a unique opportunity by combining this privileged scaffold with a chemically versatile acetonitrile group, paving the way for the creation of diverse compound libraries.[3]

Table 1: Physicochemical Properties of 2-(5-Aminopyridin-2-yl)acetonitrile

| Property | Value | Source |

| CAS Number | 883993-15-5 | [3] |

| Molecular Formula | C7H7N3 | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| SMILES | N#CCC1=NC=C(N)C=C1 | [3] |

Proposed Synthetic Pathways

While specific, peer-reviewed synthetic protocols for 2-(5-Aminopyridin-2-yl)acetonitrile are not extensively documented, its synthesis can be logically inferred from established methodologies for related aminopyridine derivatives. A plausible and efficient approach would be a variation of the Strecker reaction, a well-established method for synthesizing α-aminonitriles.[4]

Conceptual Synthetic Workflow: A Strecker-Type Reaction

The Strecker synthesis is a one-pot, three-component reaction that offers a direct route to α-aminonitriles.[4] For a related compound, 2-(2-Aminopyridin-3-yl)acetonitrile, this involves the condensation of an aldehyde with an amine source and a cyanide source.[4] A similar conceptual workflow can be applied here.

Caption: Conceptual workflow for the synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized starting point based on similar reactions and would require optimization.[4]

-

Imine Formation: To a solution of 5-amino-2-formylpyridine (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cyanation: Add potassium cyanide (1.2 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Given the basic nature of the aminopyridine, using an eluent system containing a small amount of triethylamine (e.g., 1%) is recommended to prevent streaking and improve separation.[4]

Extrapolated Biological Activities and Therapeutic Potential

The true value of 2-(5-Aminopyridin-2-yl)acetonitrile lies in its potential as a precursor for compounds with a wide range of biological activities. By examining the activities of its structural analogs, we can identify promising avenues for drug discovery.

Anticancer Activity

Derivatives of 2-aminopyridine have demonstrated notable anticancer properties.[2] The aminopyridine scaffold can be functionalized to target various kinases, which are often dysregulated in cancer. The acetonitrile group of 2-(5-Aminopyridin-2-yl)acetonitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are common functional groups in kinase inhibitors.

Antimicrobial and Antibacterial Activity

The 2-aminopyridine framework is a key component in a variety of compounds with demonstrated antibacterial activity.[2][5] The development of novel 2-aminopyridine derivatives is a promising strategy for combating antibiotic resistance.[2] Derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile could be screened against a panel of pathogenic bacteria, including Gram-positive and Gram-negative strains.[5]

Anti-inflammatory and Anti-fibrotic Properties

Pyrimidine derivatives, which share structural similarities with pyridines, have been investigated for their anti-fibrotic activity.[6] Specifically, certain derivatives have been shown to inhibit collagen expression.[6] Given the structural analogy, derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile could be explored for their potential to modulate inflammatory pathways and fibrotic processes.

Neurological Disorders

2-Aminopyridine-3,5-dicarbonitrile compounds have been identified as inhibitors of prion replication, suggesting a potential role in treating neurodegenerative diseases like Creutzfeldt-Jakob disease.[7] This highlights the potential of the aminopyridine scaffold to cross the blood-brain barrier and interact with targets in the central nervous system.

Table 2: Potential Therapeutic Areas for Derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile

| Therapeutic Area | Rationale based on Structural Analogs | Key Molecular Targets (Hypothetical) |

| Oncology | 2-aminopyridine derivatives show anticancer activity.[2] | Protein Kinases, Topoisomerases |

| Infectious Diseases | 2-aminopyridine derivatives exhibit antibacterial properties.[2][5] | Bacterial Enzymes (e.g., DNA gyrase) |

| Inflammatory Diseases | Pyrimidine derivatives show anti-fibrotic effects.[6] | Cyclooxygenase (COX) enzymes, Cytokines |

| Neurodegenerative Diseases | 2-aminopyridine dicarbonitriles inhibit prion replication.[7] | Prion Proteins (PrPSc) |

A Proposed Research and Development Workflow

For researchers and institutions looking to explore the therapeutic potential of 2-(5-Aminopyridin-2-yl)acetonitrile, a structured R&D workflow is essential.

Caption: A phased approach to drug discovery starting from 2-(5-Aminopyridin-2-yl)acetonitrile.

Conclusion and Future Directions

2-(5-Aminopyridin-2-yl)acetonitrile represents a promising, yet largely untapped, resource for medicinal chemists and drug discovery professionals. While direct biological data on this specific molecule is scarce, the well-documented activities of its structural analogs strongly suggest its potential as a versatile scaffold for the development of novel therapeutics. The strategic value of this compound lies in its synthetic accessibility and the chemical handles it provides for creating diverse libraries of new chemical entities. Future research should focus on the systematic synthesis and screening of derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile to unlock its full therapeutic potential across a range of diseases, from cancer to infectious and neurodegenerative disorders. The workflows and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

- Chemrio. 2-(5-Aminopyridin-2-yl)acetonitrile.

- Appchem. 2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | C7H7N3.

- Benchchem. Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.

- MDPI. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- PubMed. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics.

- ResearchGate.

- BLD Pharm. 2-(5-Aminopyrimidin-2-yl)acetonitrile.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 7. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Value of 2-(5-Aminopyridin-2-yl)acetonitrile in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the aminopyridine motif, a celebrated pharmacophore, and the versatile acetonitrile group within a single molecular entity endows 2-(5-Aminopyridin-2-yl)acetonitrile with significant potential in medicinal chemistry. This technical guide provides a comprehensive analysis of this compound, delineating its synthetic accessibility, physicochemical characteristics, and diverse applications as a scaffold and key intermediate in the design and discovery of novel therapeutic agents. Particular emphasis is placed on its prospective role in the development of kinase inhibitors, antibacterial agents, and other targeted therapies. This document serves as a foundational resource for researchers seeking to leverage the unique structural and functional attributes of 2-(5-Aminopyridin-2-yl)acetonitrile in their drug discovery endeavors.

Introduction: The Aminopyridine Scaffold as a "Privileged" Structure

The aminopyridine framework is a cornerstone in medicinal chemistry, frequently referred to as an "unsung hero" in drug discovery.[1] Its prevalence in numerous approved drugs and clinical candidates stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination. The basicity of the pyridine nitrogen and the hydrogen-bonding capabilities of the amino group make it a versatile pharmacophore for a wide range of receptors and enzymes. Over 40 compounds containing an aminopyridine moiety are currently on the market, underscoring its therapeutic relevance.[2]

The incorporation of an acetonitrile substituent at the 2-position of the 5-aminopyridine core introduces a unique set of properties. The nitrile group is a valuable functional handle for further chemical modifications and can also participate in key binding interactions.[3] Acetonitrile itself is a crucial component in the pharmaceutical industry, not only as a solvent but also as a synthetic substrate and a source of nitrogen in nitrogen-containing compounds.[3][4] The combination of these two key moieties in 2-(5-Aminopyridin-2-yl)acetonitrile creates a molecule with a compelling profile for library synthesis and lead optimization campaigns.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug discovery. The key properties of 2-(5-Aminopyridin-2-yl)acetonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 883993-15-5 | [5] |

| Molecular Formula | C₇H₇N₃ | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Appearance | Not specified, likely a solid | |

| SMILES | N#CCC1=NC=C(N)C=C1 | [5] |

Synthetic Strategies

While a specific, detailed synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established methodologies for related compounds.

A promising approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-aminopyridine derivative with a cyanide salt. For instance, the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine has been achieved by reacting 3-chloro-2-fluoro-5-trifluoromethylpyridine with sodium cyanide.[1][3] A similar strategy could be employed starting from 2-halo-5-aminopyridine.

Another potential route is through a diazotization reaction of a corresponding diamine precursor. The synthesis of 2-cyano-5-fluoropyridine from 2-cyano-5-aminopyridine using a diazotization reaction with a fluorinating agent has been reported.[6] This suggests that 2,5-diaminopyridine could potentially be converted to 2-(5-Aminopyridin-2-yl)acetonitrile through a Sandmeyer-type reaction.

Diagram: Proposed Synthetic Pathways

Caption: Proposed synthetic routes to 2-(5-Aminopyridin-2-yl)acetonitrile.

Potential Applications in Medicinal Chemistry

The structural features of 2-(5-Aminopyridin-2-yl)acetonitrile make it an attractive starting point for the development of a wide range of therapeutic agents.

Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. Numerous patents and publications describe the use of aminopyridine and aminopyrimidine derivatives as inhibitors of various kinases, including EGFR, ALK, and PKB.[2][4][7] The cyanomethyl group at the 2-position of 2-(5-Aminopyridin-2-yl)acetonitrile can be further elaborated to introduce additional binding interactions with the kinase active site or to modulate the physicochemical properties of the molecule.

Diagram: General Kinase Inhibitor Design Strategy

Caption: Workflow for developing kinase inhibitors from the scaffold.

Antibacterial Agents

Derivatives of 2-aminopyridine have demonstrated significant antibacterial activity.[8] The ability of the aminopyridine core to chelate metal ions essential for bacterial enzyme function is one proposed mechanism of action. The cyanomethyl group can be transformed into other functional groups, such as amides or carboxylic acids, to generate a library of compounds for antibacterial screening.

Bioisosteric Replacement

Bioisosterism is a key strategy in medicinal chemistry for optimizing the properties of a lead compound.[9] The nitrile group in 2-(5-Aminopyridin-2-yl)acetonitrile can be considered a bioisostere for other functional groups, such as a carboxylic acid or an amide.[10][11] This allows for the fine-tuning of properties like acidity, basicity, and hydrogen bonding capacity. Similarly, the aminopyridine core itself can be replaced with other heterocyclic systems to explore different regions of chemical space while maintaining key pharmacophoric features.

Experimental Protocols

General Protocol for Synthesis of 2-Cyanopyridines via Nucleophilic Substitution

This is a general protocol and may require optimization for the specific synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile.

Materials:

-

2-Halo-5-aminopyridine (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq)

-

Anhydrous aprotic solvent (e.g., DMSO, DMF)

Procedure:

-

To a stirred solution of 2-halo-5-aminopyridine in the chosen solvent, add the phase-transfer catalyst.

-

Add sodium cyanide portion-wise at room temperature.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant kinase

-

Peptide substrate

-

ATP

-

Test compound (derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

-

Calculate the IC50 values for each compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

2-(5-Aminopyridin-2-yl)acetonitrile represents a versatile and underexplored scaffold in medicinal chemistry. Its straightforward synthetic accessibility and the presence of two key functional moieties make it an ideal starting point for the generation of diverse chemical libraries. The established importance of the aminopyridine core in numerous therapeutic areas, particularly in kinase inhibition, strongly suggests that derivatives of this compound will exhibit valuable biological activities. Future research should focus on the development of efficient and scalable synthetic routes to 2-(5-Aminopyridin-2-yl)acetonitrile and the systematic exploration of its structure-activity relationships in various disease models. The insights gained from such studies will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.

References

- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

- Guegan, F., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(1), 5-21.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3439.

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

- Warner-Lambert Company. (2004). 2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION.

- AstraZeneca AB. (2018). Protein kinase B inhibitors.

-

Appchem. (n.d.). 2-(5-Aminopyridin-2-yl)acetonitrile. Retrieved from [Link]

- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653.

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.

-

PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 5. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(5-Aminopyridin-2-yl)acetonitrile in Modern Heterocyclic Chemistry: An In-depth Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored functionalities is ever-increasing. Among the myriad of building blocks available to the synthetic chemist, 2-(5-aminopyridin-2-yl)acetonitrile has emerged as a particularly versatile and powerful synthon. Its unique arrangement of a nucleophilic amino group, a reactive nitrile moiety, and an activated methylene group, all appended to a pyridine core, offers a rich platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 2-(5-aminopyridin-2-yl)acetonitrile, with a focus on its utility in the generation of privileged structures for drug discovery. We will delve into the causality behind experimental choices in key transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Architectural Significance of a Privileged Synthon

The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic functionalization of this core scaffold is paramount in modulating the physicochemical and biological properties of the resulting molecules. 2-(5-Aminopyridin-2-yl)acetonitrile presents a compelling trifecta of reactive sites, making it a highly sought-after starting material for the synthesis of complex heterocyclic architectures. The 5-amino group serves as a potent nucleophile, ideal for annulation reactions, while the 2-acetonitrile moiety, with its activated methylene and electrophilic nitrile carbon, is primed for a variety of cyclization and condensation reactions. This unique combination allows for the rapid assembly of intricate molecular frameworks, a crucial advantage in diversity-oriented synthesis and lead optimization campaigns.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of 2-(5-aminopyridin-2-yl)acetonitrile is fundamental to its widespread application. While several synthetic routes are plausible, a common and effective strategy involves a two-step sequence starting from the readily available 5-amino-2-methylpyridine. This approach, outlined below, leverages a radical halogenation followed by a nucleophilic cyanide displacement.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(5-aminopyridin-2-yl)acetonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Amino-2-(bromomethyl)pyridine

-

To a solution of 5-amino-2-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-